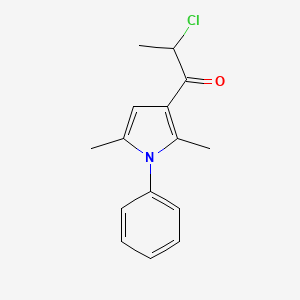

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one involves several steps. One common method includes the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Analyse Chemischer Reaktionen

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells and found that certain derivatives demonstrated potent activity, potentially making them candidates for further development in cancer therapeutics .

Case Study:

In an experiment involving the exposure of A549 cells to this compound at a concentration of 100 µM for 24 hours, the results showed varying degrees of cytotoxicity compared to standard chemotherapy drugs like cisplatin. The findings suggested that modifications to the phenyl ring could enhance or diminish anticancer activity, highlighting the importance of structural variations in therapeutic efficacy .

Antimicrobial Properties

The compound's structural characteristics also suggest potential applications in antimicrobial research. The pyrrole derivatives are known to target multidrug-resistant bacteria, making them valuable in the development of new antimicrobial agents. Studies have indicated that these compounds can disrupt bacterial cell membranes or interfere with vital metabolic processes .

Synthetic Chemistry

As a versatile intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, enabling the creation of novel compounds with desirable properties for pharmaceutical applications .

Data Table: Summary of Biological Activities

| Activity | Compound | Target | Outcome |

|---|---|---|---|

| Anticancer | This compound | A549 Lung Adenocarcinoma Cells | Moderate cytotoxicity observed |

| Antimicrobial | Pyrrole Derivatives | Multidrug-resistant Bacteria | Effective against certain strains |

| Synthetic Intermediate | This compound | Various Organic Syntheses | Versatile building block |

Wirkmechanismus

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one can be compared with other similar compounds such as:

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: This compound has a similar chlorinated structure but differs in its functional groups and applications.

1-benzo[1,3]dioxol-5-yl derivatives: These compounds share structural similarities but have different biological activities and uses.

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields of research .

Biologische Aktivität

2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes a pyrrole ring—a feature common in many biologically active molecules.

The molecular formula of this compound is C14H14ClNO, with a molecular weight of approximately 247.72 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial and antifungal properties. Studies have shown that derivatives of pyrrole compounds often exhibit significant antimicrobial activities, which can be attributed to their ability to disrupt cellular processes in target organisms.

Antibacterial Activity

Research indicates that various pyrrole derivatives possess potent antibacterial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in these compounds is believed to enhance their bioactivity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-1-(2,5-dimethyl... | 0.0039 | Staphylococcus aureus |

| 0.025 | Escherichia coli | |

| Sodium Pyrrolidide | <0.01 | Various Gram-positive |

| 3-(3-hydroxy-4-methoxyphenyl)... | 0.015 | E. coli |

The mechanism by which these compounds exert their antibacterial effects typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the chlorine atom in the structure may also contribute to its lipophilicity, allowing for better penetration into bacterial cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrrole-based compounds in treating infections caused by resistant strains of bacteria. For example, a recent study demonstrated that a series of pyrrole derivatives, including the compound in focus, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Study Findings:

In vitro testing revealed:

- Complete bactericidal effect against MRSA at concentrations as low as 0.01 mg/mL.

- Synergistic effects when combined with standard antibiotics such as vancomycin.

Antifungal Activity

In addition to antibacterial properties, some studies have indicated potential antifungal activity for pyrrole derivatives. The compound's structural features may allow it to interact with fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

Table 2: Antifungal Activity

| Compound Name | MIC (mg/mL) | Target Fungi |

|---|---|---|

| 2-Chloro-1-(2,5-dimethyl... | 0.005 | Candida albicans |

| 0.010 | Aspergillus niger |

Eigenschaften

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10-9-14(15(18)11(2)16)12(3)17(10)13-7-5-4-6-8-13/h4-9,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNKVNMEXHKRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.